alpha-Methylbenzyl butyrate alpha-Methylbenzyl butyrate 1-Phenylethyl butyrate, also known as a-methylbenzyl butyrate or fema 2686, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 1-Phenylethyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-phenylethyl butyrate is primarily located in the membrane (predicted from logP). 1-Phenylethyl butyrate has a sweet, berry, and earthy taste.
Brand Name: Vulcanchem
CAS No.: 3460-44-4
VCID: VC3767364
InChI: InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
SMILES: CCCC(=O)OC(C)C1=CC=CC=C1
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

alpha-Methylbenzyl butyrate

CAS No.: 3460-44-4

Cat. No.: VC3767364

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methylbenzyl butyrate - 3460-44-4

Specification

CAS No. 3460-44-4
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 1-phenylethyl butanoate
Standard InChI InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
Standard InChI Key GGKADXREVJTZMF-UHFFFAOYSA-N
SMILES CCCC(=O)OC(C)C1=CC=CC=C1
Canonical SMILES CCCC(=O)OC(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structure

Alpha-Methylbenzyl butyrate belongs to the chemical class of aromatic esters, specifically characterized as a secondary alcohol ester. It is formed through the esterification of alpha-methylbenzyl alcohol (also known as 1-phenylethanol) with butyric acid.

Basic Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, which are crucial for regulatory compliance and scientific research purposes. Table 1 presents the primary identification parameters of alpha-Methylbenzyl butyrate.

ParameterValue
IUPAC Name1-phenylethyl butyrate
CAS Registry Number3460-44-4
EINECS Number222-409-5
Molecular FormulaC₁₂H₁₆O₂
Molar Mass192.25 g/mol
JECFA Number803
FEMA Number2686

The compound's chemical structure features a phenyl ring attached to a chiral carbon, which is further connected to a butyrate ester group. This structural arrangement contributes to its distinctive aromatic properties and specific flavor profile that makes it valuable in food applications .

Physical Properties

Alpha-Methylbenzyl butyrate exhibits specific physical characteristics that define its behavior in various applications and formulations. These properties are particularly important for quality control and product development in the flavor and fragrance industry.

Physical PropertyValue
Physical StateColorless oily liquid
Density0.99 g/mL at 25°C
Boiling Point83-84°C at 3mm Hg
Alternative BP93-94°C at 400 Pa
Flash Point229°F (109.4°C)
Vapor Pressure0.0237 mmHg at 25°C
Refractive Indexn20/D 1.487
SolubilityInsoluble in water, soluble in ethanol

The compound's oily nature and specific gravity slightly lower than water influence its behavior in product formulations. Its relatively high boiling point and low vapor pressure indicate moderate volatility, which affects its performance in fragrance applications where controlled release of aroma is often desired .

Nomenclature and Synonyms

The chemical naming conventions for alpha-Methylbenzyl butyrate reflect both its structural composition and historical development in the flavor and fragrance industry. Understanding these naming conventions is essential for proper identification across different regulatory jurisdictions and scientific literature.

Common Synonyms

Alpha-Methylbenzyl butyrate is known by several synonyms in the flavor and fragrance industry, which can create confusion if not properly cross-referenced. These alternative names include:

  • Styralyl butyrate

  • Styrallyl butyrate

  • 1-Phenylethyl butyrate

  • 1-Phenylethylbutyrate

  • Methyl benzyl butyrate

  • 1-Phenylethyl butanoate

  • Butanoic acid, 1-phenylethyl ester

The variety of synonyms reflects the compound's long history in the flavor industry and its development through various nomenclature systems. This diversity of names necessitates careful attention when researching or regulating this compound.

Applications and Uses

Alpha-Methylbenzyl butyrate has found considerable application in the food and fragrance industries due to its distinctive sensory properties and established safety profile.

Flavor Applications

The compound is primarily valued for its organoleptic properties, which include:

  • Jasmine flower-like fragrance

  • Almond-like flavor notes

  • Apple-like flavor undertones

These characteristics make it particularly suitable for use in:

  • Fruit-flavored processed foods

  • Baked goods

  • Confectionery products

  • Beverages requiring fruity and floral notes

Its relatively low usage levels are consistent with its potent flavor profile, where even minimal concentrations can impart noticeable sensory characteristics to finished products.

Global Production and Consumption

The production and consumption patterns of alpha-Methylbenzyl butyrate provide insight into its commercial significance and regional importance in the flavor industry.

Production Volumes and Regional Distribution

Production volumes for alpha-Methylbenzyl butyrate vary significantly between regions, with notable differences between European and American markets. Table 3 presents the most recent annual production volumes and consumption estimates.

RegionAnnual Production Volume (kg)Daily Intake (μg/day)Intake per Body Weight (μg/kg bw per day)
Europe910.02
USA0.10.010.0002

Comparison with Structurally Related Compounds

Alpha-Methylbenzyl butyrate belongs to a family of structurally related compounds that share common structural elements but differ in their specific ester groups. These relationships provide context for understanding its properties and applications.

Related Alpha-Methylbenzyl Esters

Table 4 compares alpha-Methylbenzyl butyrate with structurally related compounds that share the alpha-methylbenzyl alcohol backbone but feature different esterification:

CompoundProduction Volume Europe (kg)Production Volume USA (kg)Consumption Ratio
Alpha-Methylbenzyl formate (800)0.33Not Available
Alpha-Methylbenzyl acetate (801)1,4005,000Not Available
Alpha-Methylbenzyl propionate (802)8200Not Available
Alpha-Methylbenzyl butyrate (803)90.1Not Available
Alpha-Methylbenzyl isobutyrate (804)2007Not Available

This comparison reveals several interesting patterns:

  • Alpha-Methylbenzyl acetate has substantially higher production volumes than the other related compounds in both Europe and the USA, suggesting broader applications or consumer preference for its specific sensory profile.

  • The production volume ratios between Europe and USA vary dramatically across the series:

    • Formate: 10 times higher in USA

    • Acetate: 3.6 times higher in USA

    • Propionate: 25 times higher in USA

    • Butyrate: 90 times higher in Europe

    • Isobutyrate: 28.6 times higher in Europe

  • The butyrate and isobutyrate esters show an inverse production pattern compared to the shorter-chain esters, with European markets favoring these compounds while American markets favor the formate, acetate, and propionate variants.

Chemical and Physical Behavior

Understanding the chemical reactivity and stability of alpha-Methylbenzyl butyrate is essential for formulation, storage, and application considerations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator